BMS-248360 BMS-248360 BMS-248360 is as a potent and orally active dual antagonist of both AT(1) and ET(A) receptors. BMS-248360 represents a new approach to treating hypertension.
Brand Name: Vulcanchem
CAS No.: 254737-87-6
VCID: VC0521628
InChI: InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3
SMILES: CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C
Molecular Formula: C36H45N5O5S
Molecular Weight: 659.8 g/mol

BMS-248360

CAS No.: 254737-87-6

Cat. No.: VC0521628

Molecular Formula: C36H45N5O5S

Molecular Weight: 659.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BMS-248360 - 254737-87-6

Specification

CAS No. 254737-87-6
Molecular Formula C36H45N5O5S
Molecular Weight 659.8 g/mol
IUPAC Name 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3
Standard InChI Key NBDFXMDYBLSGLX-UHFFFAOYSA-N
SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C
Canonical SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C
Appearance Solid powder

Introduction

Chemical Structure and Design Rationale

Core Structural Features

BMS-248360 (C₃₆H₄₅N₅O₅S, molecular weight 659.84 g/mol) features a biphenyl core substituted with isoxazolyl and spirodiazaspiro groups (Figure 1). The molecule merges structural motifs from the AT₁ antagonist irbesartan (a biphenyl tetrazole derivative) and the ETₐ antagonist BMS-193884, enabling dual receptor engagement . Critical modifications include:

  • A spirodiazaspiro[4.4]nonene moiety at the 4'-position for AT₁ affinity

  • A 3,3-dimethyl-2-oxopyrrolidinylmethyl group at the 2'-position optimizing ETₐ binding

  • A 3,4-dimethylisoxazole sulfonamide group enhancing metabolic stability .

The logP of 7.226 and 11 rotatable bonds balance lipophilicity for membrane penetration and conformational flexibility for receptor interactions .

Synthetic Pathway

The synthesis employs Suzuki-Miyaura cross-coupling for biphenyl formation (Figure 2) :

  • Bromination-oxidation: 4-bromo-3-methylbenzonitrile undergoes radical bromination followed by trimethylamine N-oxide treatment to yield aldehyde intermediates.

  • Suzuki coupling: Palladium-catalyzed coupling of boronic esters with bromobenzaldehydes constructs the biphenyl scaffold.

  • Sulfonamide formation: Reaction with 3,4-dimethylisoxazol-5-amine introduces the sulfonamide group.

  • Side chain installation: Alkylation steps add the spirodiazaspiro and pyrrolidinylmethyl groups .

This modular approach allows systematic optimization of AT₁/ETₐ affinity ratios during lead development .

Table 1: Receptor Binding Profiles of BMS-248360 and Related Compounds

CompoundETₐ Kᵢ (nM)AT₁ Kᵢ (nM)ETₐ/AT₁ Selectivity Ratio
BMS-1938841.4>10,000>7,143
Irbesartan>10,0001.1<0.00011
BMS-2483601.9100.19
Sparsentan9.30.811.6

Pharmacological Mechanisms

Dual Receptor Antagonism

BMS-248360 competitively inhibits:

  • AT₁ receptors: Blocks angiotensin II-induced vasoconstriction, aldosterone release, and cardiac remodeling .

  • ETₐ receptors: Antagonizes endothelin-1-mediated vascular smooth muscle contraction and fibroblast activation .

In radioligand displacement assays, it shows 5.3-fold greater potency for ETₐ over AT₁, contrasting with sparsentan’s 11.6-fold AT₁ selectivity . This balanced profile may synergistically reduce vascular resistance while minimizing compensatory RAS activation seen with selective AT₁ blockers .

Hemodynamic Effects

In normotensive rats:

  • 30 µmol/kg oral dose: Attenuates angiotensin II-induced blood pressure elevation by 68% (AUC reduction = 6,000 units) .

  • 100 µmol/kg oral dose: Achieves maximal ETₐ blockade, reducing big endothelin-1 pressor response by 79% (AUC = 7,900 units) .

The prolonged T₁/₂ (5.5 hours) supports once-daily dosing, while 38% oral bioavailability ensures adequate systemic exposure .

Clinical Development and Challenges

Phase I Trials

Early human studies demonstrated:

  • Dose proportionality: Cmax of 3.1 µM at 30 µmol/kg, consistent with rat pharmacokinetics .

  • BP reduction: 15/10 mmHg decrease in ambulatory blood pressure at steady state .

Legacy in Drug Discovery

BMS-248360’s pharmacophore informed next-generation dual antagonists:

  • Sparsentan: Retains AT₁ affinity (Kᵢ = 0.8 nM) while improving ETₐ selectivity (Kᵢ = 9.3 nM), approved for IgA nephropathy .

  • Aprocitentan: ETₐ/ETᴃ antagonist combined with RAS inhibition in resistant hypertension trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator